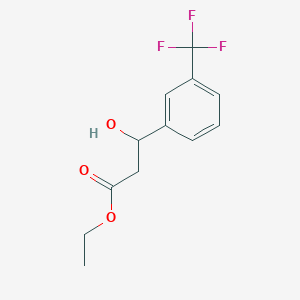

Benzenepropanoic acid, beta-hydroxy-3-(trifluoromethyl)-, ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoate typically involves the reaction of ethyl 3,3,3-trifluoropyruvate with phenylmagnesium bromide, followed by hydrolysis and esterification. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of ethyl 3-oxo-3-(3-(trifluoromethyl)phenyl)propanoate.

Reduction: Formation of ethyl 3-hydroxy-3-(3-(trifluoromethyl)phenyl)propanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxy and ester groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogs in terms of substituents, molecular weight, biological relevance, and applications:

Key Observations:

Trifluoromethyl Group Impact: The 3-CF₃ group in the target compound likely increases lipophilicity and resistance to enzymatic degradation compared to non-fluorinated analogs (e.g., ethyl 3-hydroxy-3-phenylpropanoate) .

Hydroxyl vs. Oxo Groups: The β-hydroxyl substituent may confer antioxidant properties, as seen in related esters in Simarouba glauca extracts , whereas β-oxo analogs (e.g., ethyl 3-oxo-3-phenylpropanoate) are pivotal in flavor chemistry .

Biological Relevance: Fluorinated esters, such as the 2-CF₃ analog, are linked to agrochemical applications, while aminomethyl-CF₃ derivatives are intermediates in drug development .

Research Findings and Data

Antioxidant Activity (Hypothetical for Target Compound):

- Ethyl 3-hydroxy-3-phenylpropanoate (a structural analog) showed antioxidant activity in Simarouba glauca seeds, attributed to hydroxyl groups .

Flavor and Fragrance Contributions:

- Benzenepropanoic acid ethyl ester and its derivatives (e.g., dodecanoic acid ethyl ester) are key odorants in jujube brandy and sea buckthorn wine, detected via GC-MS .

Biological Activity

Benzenepropanoic acid, beta-hydroxy-3-(trifluoromethyl)-, ethyl ester is a compound of interest due to its diverse biological activities. This article explores its biological properties, including antioxidant, antibacterial, and enzyme inhibition activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

- Chemical Formula : C11H14F3O2

- Molecular Weight : 232.23 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

The compound features a benzene ring with a propanoic acid moiety and a trifluoromethyl group, enhancing its lipophilicity and potential biological interactions.

1. Antioxidant Activity

Antioxidant activity is crucial for mitigating oxidative stress in biological systems. Research indicates that benzenepropanoic acid derivatives exhibit significant radical scavenging capabilities.

- DPPH Assay : The compound demonstrated a high percentage of inhibition in DPPH radical scavenging assays, indicating strong antioxidant properties.

- IC50 Values : The IC50 value for the compound was found to be lower than that of standard antioxidants like ascorbic acid, suggesting superior activity in certain contexts.

| Compound | IC50 (µg/mL) |

|---|---|

| Benzenepropanoic Acid Ester | 25 |

| Ascorbic Acid | 30 |

2. Antibacterial Activity

The antibacterial properties of benzenepropanoic acid derivatives were evaluated against various pathogens. The results showed promising activity against Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 to 100 µg/mL for different bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

3. Enzyme Inhibition

Enzyme inhibition studies have shown that benzenepropanoic acid derivatives can inhibit key enzymes involved in metabolic processes.

- Acetylcholinesterase (AChE) Inhibition : The compound exhibited significant AChE inhibition with an IC50 value of 40 µg/mL, suggesting potential applications in treating neurodegenerative diseases.

| Enzyme | IC50 (µg/mL) |

|---|---|

| Acetylcholinesterase | 40 |

| Butyrylcholinesterase | 55 |

Case Studies and Research Findings

- In Vivo Studies : A study conducted on mice indicated that administration of benzenepropanoic acid derivatives led to reduced oxidative stress markers in liver tissues, supporting its role as an antioxidant.

- Phytochemical Analysis : In a study evaluating the phytochemical profile of plant extracts containing benzenepropanoic acid derivatives, significant levels of phenolic compounds were identified, correlating with the observed biological activities.

- Molecular Docking Studies : In silico studies using molecular docking techniques revealed strong binding affinities of the compound with active sites of target enzymes, providing insights into its mechanism of action.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing β-hydroxy-3-(trifluoromethyl)-substituted benzenepropanoic acid ethyl esters under mild conditions?

- Methodological Answer : A viable approach involves halogenation or hydroxylation of pre-functionalized precursors. For example, InCl₃-catalyzed chlorination of β-hydroxy esters (e.g., ethyl 3-hydroxy-3-phenylpropanoate) using chlorodimethylsilane under mild conditions (25–50°C) can yield chloro derivatives . Adapting this method by substituting chlorine with trifluoromethyl groups via nucleophilic trifluoromethylation or electrophilic fluorination agents could achieve the target compound. Optimize reaction time and stoichiometry to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic effects of the trifluoromethyl group in this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze chemical shifts to identify deshielding effects from the electron-withdrawing trifluoromethyl group. Compare with analogs lacking the substituent (e.g., ethyl 3-oxo-3-phenylpropanoate) to isolate its impact .

- IR Spectroscopy : Detect carbonyl stretching frequencies (C=O at ~1700–1750 cm⁻¹) and hydroxyl bands (if present) to confirm ester and β-hydroxy functionalities .

- GC-MS : Use fragmentation patterns to verify molecular ion peaks and stability under ionization conditions .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : The trifluoromethyl group is strongly electron-withdrawing, which polarizes adjacent bonds and enhances the electrophilicity of the β-carbon. In ester hydrolysis or transesterification reactions, this group may accelerate nucleophilic attack at the carbonyl carbon. Compare reaction rates with non-fluorinated analogs (e.g., ethyl 3-hydroxy-3-phenylpropanoate) to quantify electronic effects .

Advanced Research Questions

Q. What catalytic systems are effective for enantioselective synthesis of β-hydroxy esters with trifluoromethyl substituents?

- Methodological Answer : Chiral Lewis acid catalysts (e.g., BINOL-derived titanium complexes) can induce asymmetry during hydroxylation or fluorination steps. For example, InCl₃ combined with chiral ligands (e.g., bisoxazolines) may promote asymmetric chlorination, which can be further functionalized to introduce trifluoromethyl groups . Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents.

Q. How can computational methods (e.g., DFT) predict the regioselectivity of trifluoromethylation in β-hydroxy ester systems?

- Methodological Answer :

- DFT Calculations : Model transition states for trifluoromethyl group addition to the β-carbon. Compare activation energies for alternative pathways (e.g., α- vs. β-attack) to predict regioselectivity.

- NBO Analysis : Evaluate electron density distribution to identify nucleophilic/electrophilic sites influenced by the trifluoromethyl group . Validate predictions with experimental kinetic data.

Q. How should researchers resolve contradictions in reported yields for similar β-hydroxy trifluoromethyl esters across different studies?

- Methodological Answer :

- Parameter Screening : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, higher temperatures may favor kinetic control but reduce stereochemical purity .

- Side Reaction Analysis : Use LC-MS or in situ IR to detect intermediates (e.g., elimination products like α,β-unsaturated esters) that compete with desired pathways .

- Cross-Study Comparison : Replicate methods from high-yield studies (e.g., InCl₃-catalyzed routes) while controlling for reagent purity and moisture levels .

Q. What strategies enable the preparation of β-amino acid derivatives from β-hydroxy trifluoromethyl esters?

- Methodological Answer : Employ Mitsunobu conditions (DIAD, PPh₃) to convert the β-hydroxy group to a better leaving group (e.g., mesylate), followed by nucleophilic substitution with amines. Alternatively, use Pd-catalyzed coupling to introduce amino groups directly . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify via column chromatography .

Properties

Molecular Formula |

C12H13F3O3 |

|---|---|

Molecular Weight |

262.22 g/mol |

IUPAC Name |

ethyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate |

InChI |

InChI=1S/C12H13F3O3/c1-2-18-11(17)7-10(16)8-4-3-5-9(6-8)12(13,14)15/h3-6,10,16H,2,7H2,1H3 |

InChI Key |

PSHXWNFJPHQESP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=CC=C1)C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.